molecular formula C4H6BF3O2 B13700288 2-(Trifluoromethyl)cyclopropylboronic Acid

2-(Trifluoromethyl)cyclopropylboronic Acid

Cat. No.: B13700288
M. Wt: 153.90 g/mol
InChI Key: IOCVFDFVXYMNBR-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)cyclopropylboronic Acid is a boronic acid derivative characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which employs boronic acid derivatives and organotrifluoroborates under mild conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)cyclopropylboronic Acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones.

    Reduction: Formation of cyclopropyl derivatives.

    Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products: The major products formed from these reactions include trifluoromethylated cyclopropyl alcohols, ketones, and substituted cyclopropyl derivatives .

Scientific Research Applications

2-(Trifluoromethyl)cyclopropylboronic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)cyclopropylboronic Acid in chemical reactions involves the formation of boronate complexes, which facilitate the transfer of the trifluoromethyl group to the target molecule. The molecular targets and pathways involved include the activation of palladium catalysts in Suzuki–Miyaura coupling reactions, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)cyclopropylboronic Acid is unique due to the combination of the trifluoromethyl group and the cyclopropyl ring, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry for the construction of complex molecules with specific properties .

Properties

Molecular Formula

C4H6BF3O2

Molecular Weight

153.90 g/mol

IUPAC Name

[2-(trifluoromethyl)cyclopropyl]boronic acid

InChI

InChI=1S/C4H6BF3O2/c6-4(7,8)2-1-3(2)5(9)10/h2-3,9-10H,1H2

InChI Key

IOCVFDFVXYMNBR-UHFFFAOYSA-N

Canonical SMILES

B(C1CC1C(F)(F)F)(O)O

Origin of Product

United States

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